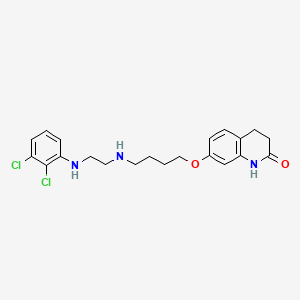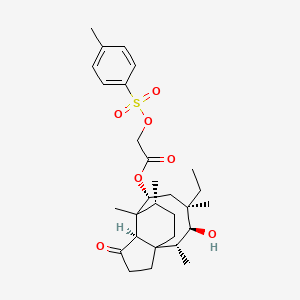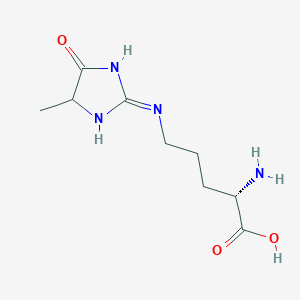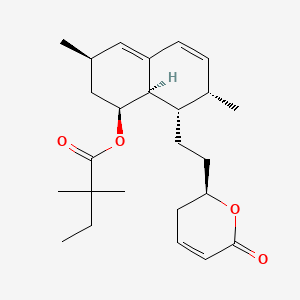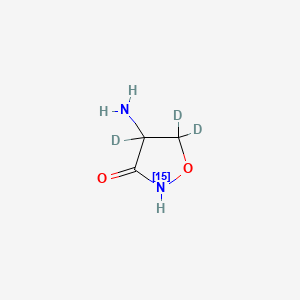
rac Cycloserine-15N,d3
Übersicht
Beschreibung
“rac Cycloserine-15N,d3” is a labelled version of Cycloserine . Cycloserine is an antibiotic that is used for treating tuberculosis . The molecular formula of “this compound” is C3H3D3N15NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the structure of Cycloserine, but with three hydrogen atoms replaced by deuterium (D), and one nitrogen atom replaced by nitrogen-15 (15N) .Wissenschaftliche Forschungsanwendungen
1. Cognitive Enhancement and Neuroplasticity
Research has demonstrated the potential of D-Cycloserine (CYC), a partial N-methyl-D-aspartate (NMDA) agonist, in improving cognitive functions. In a study, D-CYC was found to selectively potentiate motor cortical excitability enhancements induced by anodal transcranial direct current (tDCS), a process that is likely dependent on NMDA receptor activity. This finding indicates its utility in neuroplasticity and cognitive enhancement, particularly by stabilizing the strengthening of NMDA receptors (Nitsche et al., 2004).
2. Neuropsychiatric Disease Treatment
D-Cycloserine has shown promise in the treatment of various neuropsychiatric diseases, including schizophrenia, anxiety disorders, addiction, eating disorders, major depression, and autism. Its role as a partial NMDA-agonist central to these applications was highlighted in a systematic review, underscoring its potential therapeutic benefits in these conditions (Schade & Paulus, 2015).
3. Cognitive Improvement in Aged Rats
In animal studies, D-cycloserine was found to improve spatial memory in aged rats, suggesting its potential application in addressing cognitive impairments associated with aging. This finding supports the hypothesis that D-cycloserine could be beneficial in treating disorders involving cognitive impairment (Baxter et al., 1994).
4. Enhancement of Fear Extinction and Exposure Therapy
D-Cycloserine has been identified as a facilitator for fear extinction and exposure therapy in both animal and human studies. It enhances the effectiveness of exposure-based treatments for anxiety disorders, potentially by impacting neuroplasticity and NMDA receptor function (Norberg et al., 2008).
5. Mycobacterial Research
Research on Mycobacterium tuberculosis has highlighted the unique action mechanism of d-cycloserine compared to other antimycobacterial agents. This makes it a significant substance for future drug design programs targeting essential mycobacterial enzymes (Prosser & de Carvalho, 2013).
6. Psychiatric Application in Combination Therapies
Studies have explored the effects of D-cycloserine when combined with other psychiatric treatments, like risperidone, in patients with schizophrenia. Such combination therapies have shown potential in improving symptoms, thus opening new avenues for psychiatric treatment strategies (Evins et al., 2002).
Wirkmechanismus
- Specifically, it interferes with an early step in this process by competitively inhibiting two enzymes:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Eigenschaften
IUPAC Name |
4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/i1D2,2D,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-YJHZBZHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(=O)[15NH]O1)([2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747402 | |
| Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219176-26-7 | |
| Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



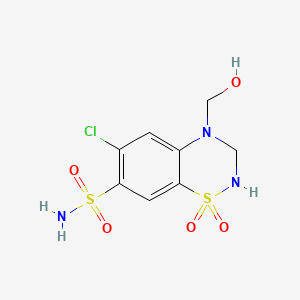
![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)
![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)
